molecular formula C12H22N2O3 B13183746 Ethyl 1-(2-aminobutanoyl)piperidine-4-carboxylate

Ethyl 1-(2-aminobutanoyl)piperidine-4-carboxylate

Cat. No.: B13183746
M. Wt: 242.31 g/mol
InChI Key: NWDCZFAIOVDKFL-UHFFFAOYSA-N
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Description

Ethyl 1-(2-aminobutanoyl)piperidine-4-carboxylate is a piperidine-based compound featuring a 2-aminobutanoyl substituent at the piperidine nitrogen and an ethyl ester group at the 4-position. These derivatives are pivotal intermediates in medicinal chemistry, often serving as precursors for bioactive molecules targeting enzymes, receptors, or pathogens . The 2-aminobutanoyl group introduces both hydrogen-bonding capacity and conformational flexibility, which may enhance target binding in therapeutic applications.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

ethyl 1-(2-aminobutanoyl)piperidine-4-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-3-10(13)11(15)14-7-5-9(6-8-14)12(16)17-4-2/h9-10H,3-8,13H2,1-2H3

InChI Key

NWDCZFAIOVDKFL-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1CCC(CC1)C(=O)OCC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-aminobutanoyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl esters. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods

The process would include steps for purification and quality control to ensure the compound meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-aminobutanoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 1-(2-aminobutanoyl)piperidine-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for Ethyl 1-(2-aminobutanoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Key Observations :

  • Substituent Complexity: Bulky or electron-withdrawing groups (e.g., sulfonyl in ) often reduce reaction yields due to steric hindrance or reduced nucleophilicity. For example, the quinoline-8-yl ethyl derivative (33% yield ) contrasts with simpler alkylation reactions (e.g., 76.6% yield for 4-methylbenzyl ).
  • Synthetic Methods : Amide and sulfonamide formations (e.g., ) typically require activating agents (e.g., MsCl in ), whereas nucleophilic substitutions (e.g., morpholine in ) rely on polar aprotic solvents like DMF.

Physicochemical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Solubility Key Analytical Data Reference
Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate 55–60 444.9 (predicted) Organic solvents LCMS: [M+H]+ = 269.73
Ethyl 1-(2-chlorobenzyl)piperidine-4-carboxylate Oily liquid N/A Ethyl acetate IR: 1738 cm⁻¹ (C=O stretch)
Ethyl 1-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxylate White solid N/A THF/Water LCMS: Rt = 1.58 min, [M+H]+ = 321
Ethyl 1-(5-(3-hydroxyphenyl)thiophene-2-yl)-5-oxopentanoyl)piperidine-4-carboxylate N/A N/A DCM/MeOH HRMS: [M+H]+ = 387.1736 (calculated)

Key Observations :

  • Polarity : Electron-deficient aromatic substituents (e.g., pyrimidine in ) increase polarity, reducing retention times in LCMS (Rt = 1.58 min vs. 2.07 min for simpler analogs ).
  • Crystallinity: Morpholinopyrimidine and sulfonyl derivatives tend to form stable crystalline solids , whereas alkyl-substituted analogs remain oily .

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